Mecinarone
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Overview
Description
Mecinarone is a peripheral vasodilator known for its ability to improve blood flow by dilating blood vessels. It has been studied for its effects on peripheral and cerebral circulation without causing cardiac depression. This compound exhibits properties such as antibradykinin, antiserotonin, and antiaggregation, making it a compound of pharmacological interest .
Preparation Methods
The synthesis of mecinarone involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include aromatic compounds and functional groups necessary for the final structure.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Mecinarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more polar metabolites. This reaction is often facilitated by enzymes or chemical oxidizing agents.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. Conditions include specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions include O-desmethyl-mecinarone and other polar metabolites
Scientific Research Applications
Mecinarone has been studied for various scientific research applications:
Chemistry: In chemistry, this compound is used to study its metabolic pathways and the formation of its metabolites.
Biology: In biological research, this compound’s effects on blood flow and its interaction with melanin-containing tissues have been explored.
Medicine: this compound has been investigated for its potential therapeutic effects in improving peripheral and cerebral circulation, as well as its antibradykinin and antiserotonin properties.
Industry: In the pharmaceutical industry, this compound is of interest for its potential use in developing new vasodilator drugs
Mechanism of Action
Mecinarone exerts its effects by targeting specific molecular pathways:
Vasodilation: this compound induces vasodilation by relaxing the smooth muscles in blood vessels, leading to improved blood flow.
Molecular Targets: The compound interacts with receptors and enzymes involved in the regulation of blood vessel tone.
Pathways Involved: This compound’s mechanism involves the inhibition of certain pathways that lead to vasoconstriction, thereby promoting vasodilation.
Comparison with Similar Compounds
Mecinarone can be compared with other vasodilators:
Cinepazide: Similar to this compound, cinepazide is a vasodilator that improves blood flow. this compound has unique properties such as its interaction with melanin-containing tissues.
Probenecid: Probenecid is another compound with vasodilatory effects, but it differs in its chemical structure and specific applications.
Unique Features: This compound’s unique features include its specific metabolic pathways and its reversible effect on melanin synthesis in certain animal models
Properties
CAS No. |
26225-59-2 |
---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H27NO6/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5/h6-12,14H,13,15H2,1-5H3 |
InChI Key |
WKEFCGWXBSXUOD-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC |
Isomeric SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC |
Key on ui other cas no. |
26225-59-2 |
Related CAS |
26270-59-7 (maleate[1:1]) 52171-36-5 (oxalate[1:1]) |
Synonyms |
mecinarone mecinarone maleate (1:1) mecinarone oxalate (1:1) |
Origin of Product |
United States |
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